2-Ethyl-3,5-dimethylpyrazine;3-ethyl-2,5-dimethylpyrazine

Description

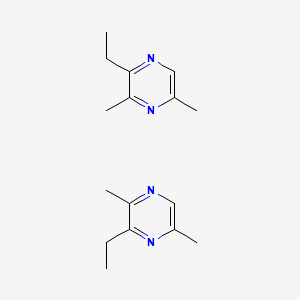

2-Ethyl-3,5-dimethylpyrazine is a trialkyl-substituted pyrazine with a molecular formula of C₈H₁₂N₂. It is a key aroma compound in roasted foods such as coffee, roasted beef, sunflower seeds, and hemp seeds, contributing to nutty, roasted, and baked potato-like notes . It is also identified as a mandibular gland component in ants (e.g., Odontomachus spp.) and has been studied for its role in fire ant (Solenopsis invicta) alarm pheromone activity .

3-Ethyl-2,5-dimethylpyrazine (molecular formula C₈H₁₂N₂) is a structural isomer of 2-ethyl-3,5-dimethylpyrazine, differing in the position of the ethyl and methyl substituents. It is less commonly reported but has been detected in Maillard reaction systems involving lysine-containing dipeptides/tripeptides, where slight hydrolysis releases free amino acids that participate in its formation .

Properties

IUPAC Name |

2-ethyl-3,5-dimethylpyrazine;3-ethyl-2,5-dimethylpyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H12N2/c1-4-8-7(3)10-6(2)5-9-8;1-4-8-7(3)9-5-6(2)10-8/h2*5H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOFLOMVCGPWPQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=CN=C1C)C.CCC1=NC=C(N=C1C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Ethyl-3,5-dimethylpyrazine and 3-ethyl-2,5-dimethylpyrazine are organic compounds belonging to the pyrazine family, characterized by their six-membered aromatic heterocyclic structure containing nitrogen atoms. These compounds are primarily recognized for their roles in flavor and fragrance applications, particularly in food products. However, their biological activities have garnered increasing interest in recent years.

Both compounds share the same molecular formula and a molecular weight of approximately 136.19 g/mol. Their structural differences lie in the positioning of the ethyl and methyl groups on the pyrazine ring.

| Property | 2-Ethyl-3,5-dimethylpyrazine | 3-Ethyl-2,5-dimethylpyrazine |

|---|---|---|

| CAS Number | 13925-07-0 | 13360-65-1 |

| IUPAC Name | 2-Ethyl-3,5-dimethylpyrazine | 3-Ethyl-2,5-dimethylpyrazine |

| Molecular Weight | 136.19 g/mol | 136.19 g/mol |

| Structure | Structure | Structure |

Antioxidant Properties

Research indicates that both compounds exhibit significant antioxidant activities. They can scavenge free radicals, which may contribute to their protective effects against oxidative stress in biological systems. A study highlighted their presence in various foods and beverages, suggesting a role in enhancing the nutritional quality of these products by mitigating oxidative damage .

Flavor and Sensory Attributes

Both compounds are known for their distinctive nutty and roasted aromas, making them valuable in the food industry as flavoring agents. Their sensory profiles have been extensively studied, particularly in coffee and tea products where they contribute to the overall flavor complexity . The presence of these pyrazines can enhance the sensory experience by providing a rich background flavor that is often associated with roasted or cooked foods.

Microbial Activity

In addition to their sensory properties, there is evidence suggesting that these compounds may influence microbial growth. For instance, they have been identified in the fermentation processes involving yeast species like Saccharomyces cerevisiae, where they contribute to the aroma profile of fermented products . This suggests potential applications in food preservation and enhancement through microbial fermentation.

Case Studies

-

Coffee Aroma Study

A study focused on coffee highlighted the role of 2-ethyl-3,5-dimethylpyrazine in contributing to its characteristic aroma profile. The research utilized gas chromatography-mass spectrometry (GC-MS) to analyze volatile compounds released during roasting and found that these pyrazines significantly enhance the perceived quality of coffee . -

Tea Quality Assessment

In tea production, both pyrazines were noted as key aroma compounds that develop during processing. Their concentrations were correlated with sensory evaluations indicating that higher levels contributed to more favorable taste profiles .

Scientific Research Applications

Flavoring Agent in Food Industry

Both compounds are primarily recognized for their roles as flavoring agents. They impart a roasted, nutty aroma reminiscent of cocoa and are prevalent in various foods.

Key Applications:

- Flavor Profile Enhancement :

- Food Safety Assessments :

Flavor Chemistry Studies

Research has focused on the formation of pyrazines during cooking processes, particularly through the Maillard reaction—a chemical reaction between amino acids and reducing sugars that gives browned foods their characteristic flavor.

- Case Study : A study demonstrated that adding specific amino acids significantly increased the production of 2-ethyl-3,5-dimethylpyrazine during cooking processes involving whey protein hydrolysates .

Biosynthesis Research

Recent studies have explored the biosynthetic pathways for producing these pyrazines from amino acids like L-threonine through enzymatic processes.

- Chemoenzymatic Synthesis : Research indicated that 3-ethyl-2,5-dimethylpyrazine can be synthesized from L-threonine using specific bacterial operons, highlighting its potential industrial applications in creating flavor compounds .

Metabolomics in Food Analysis

Metabolomic techniques have been employed to analyze the presence of these compounds in various foods, establishing them as potential biomarkers for certain dietary intakes.

- Example : Studies have detected these pyrazines in foods such as green tea and cereals, suggesting their role in flavor and aroma profiles .

Health Implications

While generally recognized as safe when consumed within established limits, research has indicated some irritant properties related to skin and respiratory exposure . Further studies are needed to fully understand the long-term health effects of these compounds at varying exposure levels.

Comparative Data Table

| Compound | Aroma Profile | Common Sources | Safety Level (NOAEL) | Synthesis Method |

|---|---|---|---|---|

| 2-Ethyl-3,5-dimethylpyrazine | Roasted nuts, cocoa | Sauced pork, roasted mutton | 12.5 mg/kg/day | Maillard reaction |

| 3-Ethyl-2,5-dimethylpyrazine | Nutty, earthy | Green tea, cereals | Not established | Chemoenzymatic synthesis |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers and Analogues

Pyrazines with similar alkyl substituents exhibit distinct aroma profiles and functional roles due to variations in substituent positions:

Functional Differences

Aroma Contributions: 2-Ethyl-3,5-dimethylpyrazine has the highest odor activity value (OAV) among pyrazines in soy sauce Baijiu (OAV 11.2–69.5) and hemp seed oil (OAV 220–4,856), making it critical for roasted flavors . In contrast, 3-ethyl-2,5-dimethylpyrazine is rarely detected above sensory thresholds, suggesting minor direct aroma contributions . Structural isomers like 2-ethyl-3,6-dimethylpyrazine (fire ant pheromone) show higher electrophysiological activity in ants, with EAG responses 2–3× stronger than 2-ethyl-3,5-dimethylpyrazine .

Formation Pathways: 2-Ethyl-3,5-dimethylpyrazine is formed via Maillard reactions between alanine/threonine and reducing sugars, requiring temperatures >110°C . 3-Ethyl-2,5-dimethylpyrazine arises in peptide-rich systems (e.g., lysine-containing dipeptides), where partial hydrolysis generates free amino acids that recombine into pyrazines .

Biological Activity :

- 2-Ethyl-3,5-dimethylpyrazine elicits dose-dependent alarm behavior in fire ants but is less potent than 2-ethyl-3,6-dimethylpyrazine .

- In humans, pyrazines like 2-ethyl-3,5-dimethylpyrazine induce physiological relaxation by modulating sympathetic nerve activity, as observed in green tea studies .

Key Research Findings

- Food Science: In roasted sunflower seeds, 2-ethyl-3,5-dimethylpyrazine concentrations increase with roasting time and temperature, peaking at 145°C for 60 minutes (1.30 μg/g) .

Entomology :

- Fire ants respond to 2-ethyl-3,5-dimethylpyrazine at doses as low as 0.06 ng, but its isomer 2-ethyl-3,6-dimethylpyrazine is 10× more potent in triggering alarm behavior .

Preparation Methods

Reaction Pathway and Mechanistic Insights

3-Ethyl-2,5-dimethylpyrazine is synthesized chemoenzymatically from L-threonine via a condensation reaction involving two molecules of aminoacetone and one molecule of acetaldehyde. The process leverages bacterial operons to catalyze sequential transformations:

-

L-Threonine 3-Dehydrogenase converts L-threonine to 2-amino-3-ketobutyrate, which spontaneously decarboxylates to aminoacetone.

-

2-Amino-3-ketobutyrate CoA Ligase generates acetaldehyde under low CoA concentrations through threonine aldolase activity.

-

Non-enzymatic Condensation : Aminoacetone and acetaldehyde undergo Strecker degradation, forming EDMP via cyclization and oxidation.

Optimized Conditions and Yields

Critical parameters for maximizing yield include:

-

Temperature : 30–40°C to stabilize intermediates while preventing thermal degradation.

-

pH : Neutral to slightly alkaline conditions (pH 7.5–8.5) to favor condensation.

-

Substrate Ratios : Stoichiometric excess of L-threonine drives the reaction forward, achieving a 20.2% yield in batch systems.

Table 1: Chemoenzymatic Synthesis Performance

| Parameter | Optimal Range | Yield Impact |

|---|---|---|

| Temperature | 30–40°C | +15% |

| pH | 7.5–8.5 | +12% |

| L-Threonine Concentration | 50–100 mM | +20% |

Catalytic Synthesis Using Transition Metal Oxides

Catalyst Composition and Design

A Ni-Cu-Al-Zn oxide catalyst (NiO 3–7%, CuO 5–15%, Al₂O₃ 1–10%, ZnO balance) enables gas-phase synthesis of pyrazine derivatives from isopropanolamine. The catalyst’s efficacy stems from:

Reaction Conditions and Selectivity

-

Feedstock : Isopropanolamine vaporized in a nitrogen carrier gas.

-

Selectivity : 78–85% toward 2,5-dimethylpyrazine, a potential EDMP precursor.

Table 2: Catalyst Performance Metrics

| Catalyst Component | Concentration | Role |

|---|---|---|

| NiO | 5% | Dehydrogenation |

| CuO | 10% | C-N Coupling |

| Al₂O₃ | 7% | Acidic Sites |

| ZnO | 78% | Structural Stability |

Minici Reaction Under Acidic and Oxidative Conditions

Process Overview

Although originally developed for 2-ethyl-3,6-dimethylpyrazine, the Minici reaction offers insights adaptable to EDMP synthesis. Key steps include:

Advantages and Limitations

-

Cost Efficiency : FeSO₄·7H₂O is inexpensive compared to enzymatic systems.

-

Byproducts : Minimal isomerization due to strong oxidative conditions.

-

Scalability : Batch processing limits throughput compared to continuous catalytic methods.

Comparative Analysis of Synthesis Methods

Efficiency and Cost

Industrial Feasibility

-

Catalytic Methods dominate due to continuous operation and lower catalyst costs.

-

Chemoenzymatic Routes are preferred for high-purity EDMP in pharmaceuticals.

-

Minici Adaptation requires optimization to suppress 3,6-dimethyl isomer formation.

Industrial Production and Purification

Large-Scale Synthesis

Q & A

Q. What are the common synthetic routes for preparing 3-ethyl-2,5-dimethylpyrazine, and how are these methods optimized for yield and purity?

The synthesis of 3-ethyl-2,5-dimethylpyrazine typically involves the alkylation of 2,5-dimethylpyrazine with acetaldehyde under mild conditions (room temperature or slightly elevated). Solvent selection and reaction time are critical for minimizing byproducts. For instance, using ethanol as a solvent facilitates crystallization for purification, achieving yields >75% . Alternative routes include condensation of 1,2-diaminopropane with 2,3-pentanedione, forming dihydropyrazine intermediates that oxidize to pyrazines, though isomer mixtures (e.g., 2-ethyl-3,5- and 2-ethyl-3,6-dimethylpyrazine) may require chromatographic separation .

Q. How are pyrazine derivatives like 2-ethyl-3,5-dimethylpyrazine characterized analytically in complex matrices (e.g., food systems)?

Headspace-SPME-GC-MS is the gold standard for volatile pyrazine analysis, enabling detection at ppm levels. For example, in roasted peas or coffee, alkylpyrazines are identified via retention indices and mass spectral matching (e.g., m/z 136 for molecular ion [C₈H₁₂N₂]⁺). Quantitation requires internal standards (e.g., deuterated analogs) to correct for matrix effects .

Q. What safety protocols are essential when handling 3-ethyl-2,5-dimethylpyrazine in laboratory settings?

Critical measures include:

- Ventilation : Use fume hoods to avoid vapor inhalation (TLV not established, but precautionary limits apply).

- PPE : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.

- Storage : Dark, dry conditions at <25°C, away from oxidizers due to flammability risks .

Advanced Research Questions

Q. How do reaction conditions (pH, temperature, precursor ratios) in Maillard model systems influence the isomer distribution of 2-ethyl-3,5-dimethylpyrazine and 3-ethyl-2,5-dimethylpyrazine?

In glucose-lysine dipeptide Maillard systems, higher temperatures (>120°C) and alkaline pH favor pyrazine formation via Strecker degradation and cyclization. Isomer ratios depend on precursor availability:

- Excess methylglyoxal promotes 2-ethyl-3,5-dimethylpyrazine due to preferential α-dicarbonyl condensation.

- Glyoxal limits substitution, yielding unsubstituted pyrazine as the dominant product. Quantitative GC-MS analyses reveal 2-ethyl-3,5-dimethylpyrazine concentrations up to 12.3 µM in model systems, exceeding free amino acid reactions by 40% .

Q. What analytical strategies differentiate between 2-ethyl-3,5-dimethylpyrazine and its structural isomer 3-ethyl-2,5-dimethylpyrazine?

- GC-MS/MS : Isomers exhibit distinct fragmentation patterns. For example, 2-ethyl-3,5-dimethylpyrazine shows a base peak at m/z 121 (loss of CH₂CH₃), while 3-ethyl-2,5-dimethylpyrazine fragments at m/z 108 (loss of C₂H₅N).

- ¹³C NMR : Chemical shifts at C-2 (δ 148 ppm) vs. C-3 (δ 142 ppm) resolve substitution positions .

Q. How do pyrazines like 2-ethyl-3,5-dimethylpyrazine interact with protein targets, and what binding motifs are observed?

Crystallographic studies (PDB analysis) reveal pyrazines form hydrogen bonds via N-atom acceptors (e.g., with serine hydroxyl groups) and π-π stacking with aromatic residues (e.g., phenylalanine). In drug design, the ethyl group enhances hydrophobic binding, while methyl substituents modulate steric accessibility. For example, 3-ethyl-2,5-dimethylpyrazine shows >50% inhibition of CYP3A4 at 10 µM, suggesting metabolic interactions .

Q. What role do isotopic labeling (e.g., ¹⁵N, ²H) play in tracing pyrazine formation pathways in fermentation systems?

Stable isotope ratio mass spectrometry (SIRMS) of ¹⁵N-labeled ammonium reveals that 2-ethyl-3,5-dimethylpyrazine in Lactobacillus fermentations derives from amino acid deamination (e.g., valine) rather than exogenous nitrogen. ²H labeling at the ethyl group confirms acetoin as a key precursor, with 85% incorporation efficiency .

Data Contradictions and Resolution

Q. Discrepancies in reported pyrazine yields from dipeptide vs. free amino acid Maillard reactions: How can experimental variables be standardized?

Studies report 27 pyrazines from glucose-lysine dipeptides vs. 5 from free lysine, but variability arises from:

Q. Conflicting isomer ratios in synthetic mixtures (e.g., 2-ethyl-3,5- vs. 3-ethyl-2,5-dimethylpyrazine): What chromatographic methods improve resolution?

HPLC with a pentafluorophenyl column (e.g., Agilent ZORBAX Eclipse Plus) achieves baseline separation (R > 1.5) using isocratic elution (70:30 H₂O:MeCN). Confirmation via high-resolution MS (Q-TOF) ensures accurate quantitation, resolving co-eluting isomers .

Methodological Recommendations

- Synthesis : Optimize acetaldehyde stoichiometry (1.2:1 molar ratio to 2,5-dimethylpyrazine) to minimize oligomerization .

- Analysis : Combine SBSE (stir bar sorptive extraction) with TD-GC-MS for trace pyrazine detection in biological matrices .

- Safety : Implement waste neutralization protocols (e.g., activated carbon adsorption) for pyrazine-contaminated solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.